1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

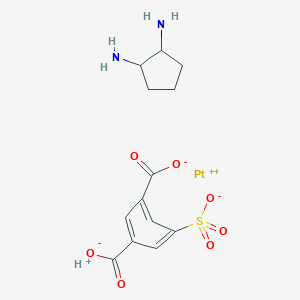

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex, also known as cisplatin, is a chemotherapy drug used to treat various types of cancer. It was first discovered in 1965 by Dr. Barnett Rosenberg and has since become one of the most widely used chemotherapy drugs in the world. The drug works by inhibiting DNA replication, which ultimately leads to cell death.

Aplicaciones Científicas De Investigación

Cisplatin is used to treat various types of cancer, including testicular, ovarian, bladder, lung, and head and neck cancers. It has been shown to be effective in both the treatment of early-stage cancer and in the treatment of advanced-stage cancer. Cisplatin is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition to its use as a chemotherapy drug, 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex has also been used in scientific research to study the effects of DNA damage and repair.

Mecanismo De Acción

Cisplatin works by inhibiting DNA replication, which ultimately leads to cell death. The drug binds to the DNA molecule, forming adducts that interfere with the DNA replication process. This results in the activation of various cellular pathways, including the p53 pathway, which ultimately leads to cell death.

Efectos Bioquímicos Y Fisiológicos

Cisplatin has a variety of biochemical and physiological effects on the body. The drug is highly toxic and can cause a range of side effects, including nausea, vomiting, kidney damage, and hearing loss. Cisplatin has also been shown to cause DNA damage in healthy cells, which can lead to the development of secondary cancers.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cisplatin is a powerful tool for studying the effects of DNA damage and repair in cells. It has been used to study the mechanisms of cancer development and to develop new cancer treatments. However, the toxicity of 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex limits its use in lab experiments, and researchers must take precautions to ensure the safety of themselves and their subjects.

Direcciones Futuras

There are several future directions for research on 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex. One area of interest is the development of new chemotherapy drugs that are less toxic and more effective than 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex. Another area of interest is the development of new methods for delivering chemotherapy drugs directly to cancer cells, which would reduce the toxicity of the drugs on healthy cells. Finally, researchers are studying the role of DNA repair pathways in the development of cancer and are exploring new ways to target these pathways with chemotherapy drugs.

Métodos De Síntesis

Cisplatin is synthesized through a complex process that involves the reaction of cis-diammineplatinum(II) chloride with sodium tetrachloroplatinate(II) in water. The reaction yields 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex as a white crystalline powder that is soluble in water and dimethyl sulfoxide. The purity of 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is critical for its effectiveness as a chemotherapy drug, and therefore, the synthesis process must be carefully controlled to ensure high-quality product.

Propiedades

Número CAS |

108812-35-7 |

|---|---|

Nombre del producto |

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex |

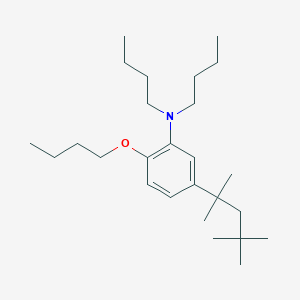

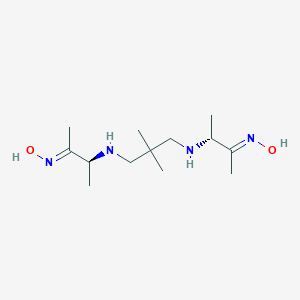

Fórmula molecular |

C13H16N2O7PtS |

Peso molecular |

539.4 g/mol |

Nombre IUPAC |

cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C8H6O7S.C5H12N2.Pt/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;6-4-2-1-3-5(4)7;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);4-5H,1-3,6-7H2;/q;;+2/p-2 |

Clave InChI |

YHKHVSWLLPLAOV-UHFFFAOYSA-L |

SMILES |

[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |

SMILES canónico |

[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |

Sinónimos |

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)

![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)